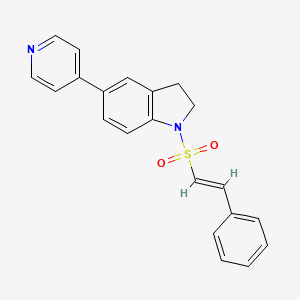
(E)-5-(吡啶-4-基)-1-(苯乙烯磺酰基)吲哚啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-5-(pyridin-4-yl)-1-(styrylsulfonyl)indoline is a useful research compound. Its molecular formula is C21H18N2O2S and its molecular weight is 362.45. The purity is usually 95%.
BenchChem offers high-quality (E)-5-(pyridin-4-yl)-1-(styrylsulfonyl)indoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-5-(pyridin-4-yl)-1-(styrylsulfonyl)indoline including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
表面增强共振拉曼散射 (SERS)
金属表面上的分子结构
另一个有趣的应用涉及 (E)-5-(吡啶-4-基)-1-(苯乙烯磺酰基)吲哚啉在金属表面的自组装和配位:
生物活性
(E)-5-(pyridin-4-yl)-1-(styrylsulfonyl)indoline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial effects. This article delves into the compound's synthesis, biological evaluations, structure-activity relationships (SAR), and case studies that highlight its therapeutic potential.
Synthesis and Structural Characteristics
The synthesis of (E)-5-(pyridin-4-yl)-1-(styrylsulfonyl)indoline typically involves multi-step organic reactions that incorporate both pyridine and indoline moieties. The sulfonyl group plays a crucial role in enhancing the compound's solubility and bioactivity. The structural formula can be represented as follows:
Anticancer Activity
Numerous studies have demonstrated the anticancer properties of compounds similar to (E)-5-(pyridin-4-yl)-1-(styrylsulfonyl)indoline. For instance, a series of indole-containing compounds exhibited significant cytotoxicity across various cancer cell lines. In particular, compounds derived from indole structures have shown promising results against leukemia, colon, breast, and lung cancers .
Table 1: Cytotoxicity of Indole Derivatives Against Cancer Cell Lines
| Compound | Cell Line Type | IC50 (µM) | % Growth Inhibition |
|---|---|---|---|
| HD02 | Leukemia | 10 | 78.76 |
| HD05 | Breast Cancer | 5 | 91 |
| HD12 | Colon Cancer | 8 | 85 |
Data adapted from various studies on indole derivatives .
Antimicrobial Activity
The antimicrobial potential of (E)-5-(pyridin-4-yl)-1-(styrylsulfonyl)indoline is also noteworthy. Compounds with similar sulfonamide structures have shown effective inhibition against Gram-positive and Gram-negative bacteria. For example, a study indicated that certain sulfonamide derivatives exhibited minimum inhibitory concentrations (MIC) as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli .
Table 2: Antimicrobial Efficacy of Sulfonamide Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 10 |
| Compound B | Escherichia coli | 10 |
| Compound C | Bacillus subtilis | 10 |
Data compiled from studies on sulfonamide activity .
Structure-Activity Relationships (SAR)
The biological activity of (E)-5-(pyridin-4-yl)-1-(styrylsulfonyl)indoline can be influenced by various structural modifications. The presence of electron-withdrawing groups on the aromatic rings has been shown to enhance antibacterial resistance and improve cytotoxicity against cancer cell lines. For instance, the introduction of halogen substituents can significantly affect the lipophilicity and overall bioactivity of the compound .
Case Studies
Case Study 1: Anticancer Efficacy in Preclinical Models
In a preclinical evaluation, (E)-5-(pyridin-4-yl)-1-(styrylsulfonyl)indoline was tested against multiple cancer cell lines derived from different origins. The results indicated a substantial inhibition of cell proliferation, particularly in breast and leukemia cell lines, suggesting its potential as a lead compound for further development in cancer therapy.
Case Study 2: Antimicrobial Action Against Biofilms
Another significant study focused on the antimicrobial action of similar sulfonamide compounds against biofilms formed by Candida albicans. The findings revealed that these compounds could disrupt biofilm formation at sub-MIC levels, indicating their potential utility in treating biofilm-associated infections .
属性
IUPAC Name |
1-[(E)-2-phenylethenyl]sulfonyl-5-pyridin-4-yl-2,3-dihydroindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2S/c24-26(25,15-11-17-4-2-1-3-5-17)23-14-10-20-16-19(6-7-21(20)23)18-8-12-22-13-9-18/h1-9,11-13,15-16H,10,14H2/b15-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSTURLRDHUZNHB-RVDMUPIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)C3=CC=NC=C3)S(=O)(=O)C=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C2=C1C=C(C=C2)C3=CC=NC=C3)S(=O)(=O)/C=C/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














